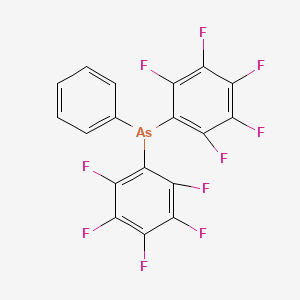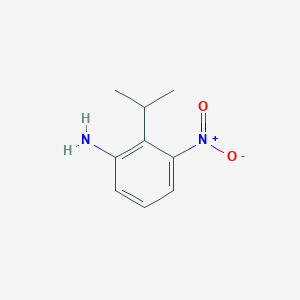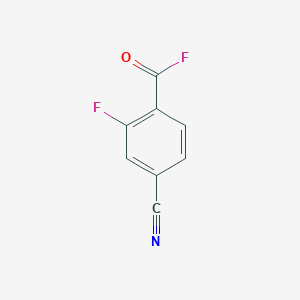
4-cyano-2-fluoro-benzoyl Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-fluoro-benzoyl Fluoride is an organic compound with the molecular formula C8H4FNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a cyano group (–CN) at the 4-position and a fluorine atom (–F) at the 2-position, along with a benzoyl fluoride group (–COF)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-fluoro-benzoyl Fluoride can be achieved through several methods. One common approach involves the fluorination of 4-cyano-benzoic acid derivatives. . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes. Electrochemical fluorination is one such method, where the compound is subjected to electrolysis in the presence of hydrogen fluoride (HF) and a suitable electrode material . This method allows for the efficient and selective introduction of fluorine atoms into the aromatic ring.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-benzoyl Fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The cyano group can be reduced to an amine group, while the benzoyl fluoride group can undergo oxidation to form carboxylic acids.
Coupling Reactions: The compound can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution: Products include substituted benzoic acid derivatives.
Reduction: Products include amines and carboxylic acids.
Coupling: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Cyano-2-fluoro-benzoyl Fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-cyano-2-fluoro-benzoyl Fluoride involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The cyano group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. The benzoyl fluoride group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-3-fluorobenzoic acid
- 3-Fluoro-4-(hydroxymethyl)benzonitrile
- 4-Cyanobenzoic acid
- 4-Cyanobenzoyl chloride
- 2,4-Difluorobenzonitrile
Uniqueness
4-Cyano-2-fluoro-benzoyl Fluoride is unique due to the specific positioning of the cyano and fluorine groups on the benzene ring, which imparts distinct chemical properties.
Properties
CAS No. |
345903-02-8 |
|---|---|
Molecular Formula |
C8H3F2NO |
Molecular Weight |
167.11 g/mol |
IUPAC Name |
4-cyano-2-fluorobenzoyl fluoride |
InChI |
InChI=1S/C8H3F2NO/c9-7-3-5(4-11)1-2-6(7)8(10)12/h1-3H |
InChI Key |
XPUZBRNQOPRWQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


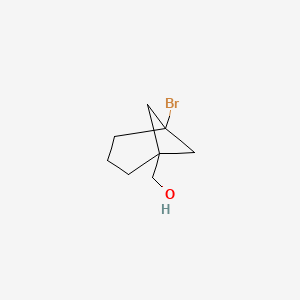

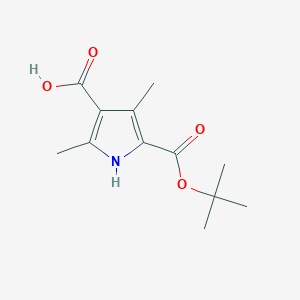

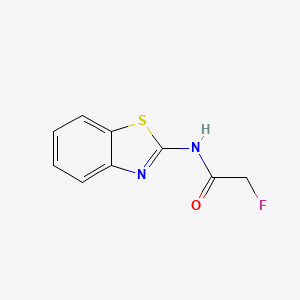
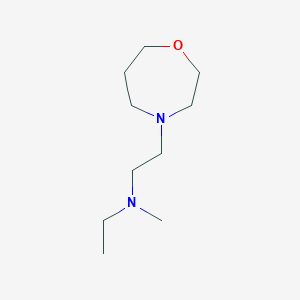
![a,a-Bis[4-(dimethylamino)phenyl]-4-ethenylbenzeneacetonitrile](/img/structure/B12842849.png)
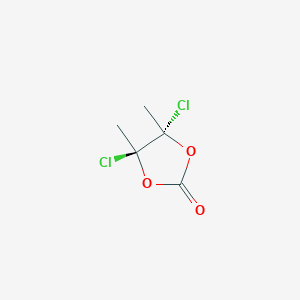
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)

